molecular formula C15H25ClN2O4S B1210277 Tiapride CAS No. 51012-32-9

Tiapride

Cat. No.: B1210277
CAS No.: 51012-32-9
M. Wt: 364.9 g/mol
InChI Key: OTFDPNXIVHBTKW-UHFFFAOYSA-N
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Description

Tiapride is a substituted benzamide derivative that acts as a selective dopamine D2 and D3 receptor antagonist. It is primarily used in the treatment of various neurological and psychiatric disorders, including dyskinesia, alcohol withdrawal syndrome, negative symptoms of psychosis, and agitation and aggression in the elderly . This compound’s unique pharmacological profile makes it a valuable therapeutic agent in managing these conditions.

Mechanism of Action

Target of Action

Tiapride is a selective antagonist of dopamine D2 and D3 receptors in the brain . These receptors are primarily found in the limbic areas of the brain, which are associated with emotions and behavior . This compound shows a high degree of regional selectivity for these limbic areas .

Mode of Action

This compound works by selectively blocking the dopamine D2 and D3 receptors . This blockade inhibits the action of dopamine, a neurotransmitter that plays a crucial role in mood and behavior . By blocking these receptors, this compound can help regulate behavioral, sleep, and motor function disturbances .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway. By blocking the D2 and D3 dopamine receptors, this compound disrupts the normal functioning of this pathway, leading to changes in mood and behavior .

Pharmacokinetics

This compound is rapidly distributed and exhibits virtually no binding to plasma proteins, giving it a relatively high volume of distribution . It is minimally metabolized in humans, with 70% of the drug being eliminated in an unchanged form in the urine within 24 hours . This suggests that this compound has good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of dopamine activity in the brain. By blocking the D2 and D3 dopamine receptors, this compound reduces the effects of dopamine, leading to changes in mood and behavior . This can result in a reduction of symptoms in conditions such as dyskinesia, alcohol withdrawal syndrome, negative symptoms of psychosis, and agitation and aggression in the elderly .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tiapride can be synthesized through a multi-step process involving the reaction of 2-methoxy-5-methylsulfonylbenzoic acid with diethylamine. The key steps include:

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Tiapride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tiapride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Tiapride’s unique pharmacological profile, combined with its relatively moderate receptor affinity, makes it a valuable therapeutic agent with a favorable safety profile.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S.ClH/c1-5-17(6-2)10-9-16-15(18)13-11-12(22(4,19)20)7-8-14(13)21-3;/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFDPNXIVHBTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045210
Record name Tiapride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

52.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56422896
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51012-33-0, 51012-32-9
Record name Tiapride hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51012-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiapride hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758225
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tiapride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(diethylamino)ethyl]-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIAPRIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25N106WEDO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2.3 g (0.01 mol) of 2-methoxy 5-methylsulfonylbenzoic acid, 2.9 g (0.025 mol) of N,N-diethyl ethylenediamine and 40 ml of dioxan are placed in a 100 ml balloon flask provided with a stirrer and a condenser.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
N-(DIETHYLAMINOETHYL) 2-METHOXY 5-METHYLSULFONYLBENZAMIDE

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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